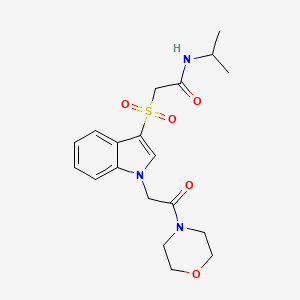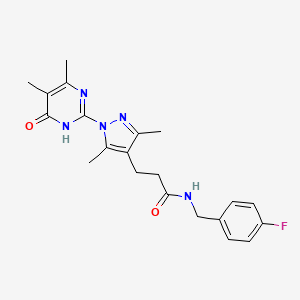
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one is a chemical compound with a unique structure that includes a pyrazole ring substituted with ethyl and methyl groups, and a difluoroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a difluoroacetylating agent under controlled conditions. The reaction may require the use of a base to deprotonate the pyrazole, facilitating the nucleophilic attack on the difluoroacetylating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.
化学反応の分析
Types of Reactions
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the difluoroethanone moiety to alcohols or other reduced forms.
Substitution: The difluoroethanone group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
科学的研究の応用
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanone moiety may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol: This compound has a similar pyrazole ring structure but differs in the functional group attached to the pyrazole.
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone: This compound is similar but lacks the difluoro substitution on the ethanone moiety.
Uniqueness
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone group, which imparts distinct chemical and biological properties. The difluoro substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs.
特性
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-3-12-5(2)6(4-11-12)7(13)8(9)10/h4,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXMPNNPAXIKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[3-cyano-4-(2-methylbenzenesulfonyl)phenyl]benzamide](/img/structure/B2648632.png)

![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)


![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide](/img/new.no-structure.jpg)
![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)
![Imidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B2648645.png)
![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2648648.png)
![4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2648651.png)
